molecular formula C11H10N4 B15069532 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile CAS No. 60467-78-9

2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No.: B15069532
CAS No.: 60467-78-9
M. Wt: 198.22 g/mol
InChI Key: RPAYJRAKJXIWHL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile is a valuable chemical intermediate based on the 1,8-naphthyridine scaffold, a structure known for its diverse biological activities and applications in medicinal chemistry . The 1,8-naphthyridine core is recognized for its broad spectrum of pharmacological properties, which include potent antimicrobial and anticancer activities . Specifically, 2-amino-1,8-naphthyridine-3-carboxamide derivatives have been developed and patented as antimicrobial agents for the treatment and prevention of bacterial infections . Furthermore, 1,8-naphthyridine-3-carbonitrile derivatives have been studied for their anti-inflammatory , analgesic , and antiviral effects, and have shown promise in addressing neurological disorders such as depression and Alzheimer's disease . The synthetic approach for such compounds can be optimized using modern green chemistry principles, including solvent-free conditions and one-pot multicomponent reactions, to improve efficiency and sustainability . This compound is intended for research purposes as a key building block in the synthesis of novel therapeutic agents and is not for diagnostic or therapeutic use. For Research Use Only. Not for use in humans.

Properties

CAS No.

60467-78-9

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C11H10N4/c1-15(2)11-9(7-12)6-8-4-3-5-13-10(8)14-11/h3-6H,1-2H3

InChI Key

RPAYJRAKJXIWHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C=CC=NC2=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile typically involves the reaction of 2-chloropyrimidine with dimethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The general reaction scheme is as follows:

[ \text{2-chloropyrimidine} + \text{dimethylamine} \rightarrow \text{2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group in 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile undergoes oxidation under acidic conditions using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions typically convert the amine group into an oxidized derivative, such as an amine oxide or nitro compound, depending on the oxidizing agent and reaction conditions.

Key Observations :

  • Reagents : Potassium permanganate (acidic medium), hydrogen peroxide.

  • Conditions : Elevated temperatures, acidic pH.

Oxidizing AgentReaction ConditionsProduct Type
KMnO₄ (H⁺)Acidic mediumOxidized amine derivative
H₂O₂Mild, acidicPartially oxidized naphthyridine

Reduction Reactions

Reduction of the compound is achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction targets the cyano group (-CN), converting it into a methylene (-CH₂-) or amine group, depending on the reducing agent and conditions.

Key Observations :

  • Reagents : LiAlH₄, NaBH₄.

  • Conditions : Anhydrous ether, controlled temperature.

Reducing AgentReaction ConditionsProduct Type
LiAlH₄Anhydrous etherReduced naphthyridine derivative
NaBH₄Ethanol, mild heatingPartially reduced naphthyridine

Substitution Reactions

The dimethylamino group is nucleophilic and undergoes substitution with other nucleophiles (e.g., thiols, amines) under basic conditions. For example, the dimethylamino group can be replaced by alkoxy or aryl groups via nucleophilic aromatic substitution.

Key Observations :

  • Nucleophiles : Thiols, amines, alcohols.

  • Conditions : Basic medium (e.g., K₂CO₃), elevated temperatures.

Nucleophile TypeReaction ConditionsProduct Type
Thiols (R-SH)K₂CO₃, DMFThioether derivatives
Amines (R-NH₂)Base, refluxAmino-substituted naphthyridines

Condensation Reactions

The cyano group (-CN) can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) under catalytic conditions . These reactions expand the naphthyridine core or introduce functional groups, as seen in Friedlander-like reactions.

Key Observations :

  • Reagents : Carbonyl compounds, basic ionic liquids ([Bmmim][Im]) .

  • Conditions : Solvent-free, elevated temperatures .

Biological Activity-Driven Reactions

Derivatives of 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile exhibit antimicrobial and antitubercular activity, with substitution at the 7-position enhancing potency . For example, compounds with electron-withdrawing groups on the carboxamide phenyl ring show improved ASBT (bile salt transporter) inhibition .

Mechanistic Insights

The dimethylamino group engages in hydrogen bonding and electrostatic interactions, while the cyano group acts as an electron-withdrawing group, influencing reactivity and biological binding . Molecular docking studies suggest these interactions modulate enzymatic activity (e.g., enoyl-ACP reductase) .

  • Oxidation/Reduction : Reversible functional group transformations under specific conditions.

  • Substitution : Versatile reactivity of the dimethylamino group for drug optimization .

  • Biological Activity : Structure-activity relationships highlight substituent effects on potency .

This compound’s reactivity profile underscores its potential in medicinal chemistry for designing targeted therapeutics.

Scientific Research Applications

2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The dimethylamino substituent simplifies synthesis compared to piperazine-linked derivatives (e.g., NA-2, ANA-12), which require multi-step coupling or microwave-assisted reactions.
  • Bulky substituents like nitrofuran (ANA-12) or phenylglycyl (ANC 1–14) necessitate harsh conditions (e.g., 120°C in DMF), whereas one-pot methods for amino-phenyl derivatives are more efficient .

Pharmacological Activity Comparisons

Antimycobacterial Activity
  • ANA-12 : Exhibits anti-mycobacterial activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), attributed to the nitrofuran group’s redox properties .
  • ANC 1–14 : Moderate activity (MIC = 12.5–25 µg/mL), influenced by the phenylglycyl moiety’s lipophilicity .
Central Nervous System (CNS) Activity
  • NA-2 : Shows antidepressant effects in rodent models (forced swim test, tail suspension test) at 2–4 mg/kg. Mechanistically, it reverses mCPP-induced immobility and interacts with serotonergic pathways .
  • Piperazinyl derivatives (e.g., 5-HT3 antagonists): Exhibit nanomolar affinity for serotonin receptors (pA2 = 8.2–8.5), comparable to ondansetron .

Physicochemical Properties

Property 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile NA-2 ANA-12 2-Amino-4-phenyl derivative
Molecular Weight (g/mol) ~214 (calculated) 283.3 394.3 262.3
log P (predicted) ~1.8 2.1 2.9 2.5
Solubility Moderate (polar aprotic solvents) Low Very low Moderate
Key Functional Groups Dimethylamino, cyano Piperazinyl, cyano Nitrofuran, cyano Amino, phenyl, cyano

Notes:

  • The dimethylamino derivative’s lower molecular weight and log P may enhance bioavailability compared to bulkier analogues.
  • Nitrofuran-containing ANA-12 has the highest log P, correlating with its reduced solubility .

Research Findings and Implications

  • Synthetic Efficiency: The dimethylamino group allows simpler synthesis compared to piperazine-linked derivatives, which require complex coupling steps .
  • Pharmacological Potential: While NA-2 and ANA-12 are well-studied, the dimethylamino analogue remains underexplored.
  • Structure-Activity Relationship (SAR): Electron-donating groups (e.g., dimethylamino) at position 2 enhance CNS activity, while electron-withdrawing groups (e.g., nitrofuran) favor antimicrobial effects .

Biological Activity

2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile typically involves various methods, including condensation reactions. The compound can be synthesized from 2-aminonicotinaldehyde and malononitrile under specific conditions, yielding derivatives with significant biological activity .

Anticancer Properties

Research indicates that 1,8-naphthyridine derivatives exhibit notable anticancer activity. A study evaluated several derivatives against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). Key findings include:

  • IC50 Values : Some derivatives showed IC50 values lower than that of standard anticancer drugs, indicating potent activity. For instance, compounds with IC50 values as low as 1.47 µM were reported .
  • Mechanism of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest. Apoptosis can be triggered via intrinsic and extrinsic pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial potential of 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile has been explored against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure demonstrated MIC values ranging from 6.25 to 50 µg/mL against Mycobacterium tuberculosis H37Rv . Notably, compound ANA-12 exhibited the most potent activity with an MIC of 6.25 µg/mL.
  • Synergistic Effects : When combined with fluoroquinolones, these compounds enhanced the antibacterial effects against multi-resistant strains such as Staphylococcus aureus and Escherichia coli, indicating a synergistic relationship that could be exploited for therapeutic purposes .

Anti-inflammatory and Analgesic Effects

Naphthyridine derivatives have also shown promise in anti-inflammatory and analgesic applications:

  • Mechanism : They may inhibit pro-inflammatory cytokines and modulate pain pathways, contributing to their therapeutic efficacy in inflammatory conditions .

Case Studies

CompoundActivity TypeCell Line/PathogenIC50/MIC ValueReference
ANA-12AntitubercularM. tuberculosis6.25 µg/mL
Compound 3fAnticancerMCF-76.53 µM
Compound 10cAnticancerMCF-71.47 µM
Compound 1,8-NAAntibiotic ModulatorE. coliMIC ≥ 1.024 µg/mL

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(Dimethylamino)-1,8-naphthyridine-3-carbonitrile derivatives?

Methodological Answer: Derivatives of 2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile are typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent Systems : Use of POCl₃ in DMF for chlorination (e.g., converting hydroxyl to chloro groups) .
  • Solvent/Temperature : Refluxing in absolute ethanol (2–8 hours) or DMF (120°C, 4–8 hours) for cyclization or coupling reactions .
  • Catalysts : Na₂CO₃/KI for SN2 reactions with substituted anilines or acetamides .
  • Yields : Range from 51% to 91% depending on substrate and reaction time .
    Example : Synthesis of 4-aryl-1,8-naphthyridines involves refluxing aldehyde, ethylcyanoacetate, and naphthyridine precursors in ethanol for 2–4 hours, followed by recrystallization .

Q. What analytical techniques are critical for characterizing 1,8-naphthyridine-3-carbonitrile derivatives?

Methodological Answer: Structural validation requires multi-technique approaches:

  • Spectroscopy :
    • IR : Confirms nitrile (C≡N, ~2215 cm⁻¹) and carbonyl (C=O, ~1594 cm⁻¹) groups .
    • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS verifies molecular ions (e.g., m/z 578 for C₃₄H₂₂N₆O₄) .
  • Melting Points : Used to assess purity (e.g., 185–187°C for furan-substituted derivatives) .

Advanced Research Questions

Q. How can the cyano group in 1,8-naphthyridine-3-carbonitrile be selectively modified for functional group transformations?

Methodological Answer: The nitrile group is versatile for derivatization:

  • Hydrolysis :
    • Carboxamides : Use KOH in aqueous ethanol (reflux, 4 hours, 51% yield) .
    • Carboxylic Acids : 9M H₂SO₄ at 130°C (86% yield) .
  • Thiolysis/Hydrazinolysis :
    • Thioamides : H₂S in pyridine/NEt₃ (97% yield) .
    • Amidines : Hydrazine hydrate (reflux, 65% yield) .
      Note : Reaction conditions (pH, temperature) dictate selectivity between partial hydrolysis and complete acid formation .

Q. How can structural modifications enhance the bioactivity of 1,8-naphthyridine-3-carbonitrile analogs?

Methodological Answer: Bioactivity optimization strategies include:

  • Piperazine Linkers : Introduce substituted piperazines via nucleophilic aromatic substitution (e.g., anti-mycobacterial ANC-1–14 derivatives) .
  • Hybrid Scaffolds : Combine with sulfonamide or furan moieties to improve cytotoxicity (e.g., MCF7 cell line IC₅₀ < 10 µM) .
  • Steric Effects : Substituents at the 2- and 7-positions (e.g., methyl, phenyl) enhance binding to biological targets .
    Example : Anti-tubercular activity is improved by appending 5-nitrofuran groups to the naphthyridine core .

Q. How do reaction conditions influence regioselectivity in 1,8-naphthyridine functionalization?

Methodological Answer: Regioselectivity is controlled by:

  • Catalytic Systems : NaH in toluene promotes cyclization at the 3-position (91% yield) .
  • Ultrasonication : Accelerates imine formation in dihydropyridine derivatives (e.g., 5a–d synthesized in 30 minutes vs. 6 hours thermally) .
  • Acid/Base Media : Alkaline conditions favor amide formation, while acidic conditions promote carboxylic acid synthesis .

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